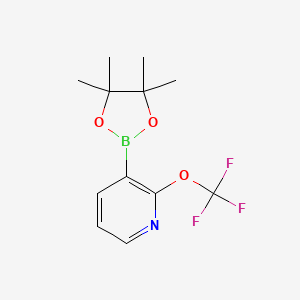

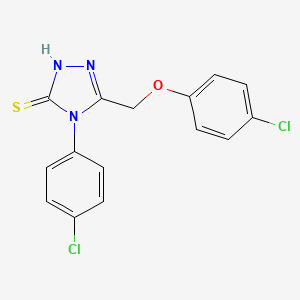

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C30H24ClN3O3 and its molecular weight is 509.99. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Disposition : Studies like the one on Almorexant, a dual orexin receptor antagonist, highlight the importance of understanding the metabolic pathways and resulting metabolites of pharmacological compounds in humans. The comprehensive metabolic profiling aids in predicting drug behavior, including absorption, metabolism, elimination, and potential interactions, which is crucial for drug development and safety assessments (Dingemanse et al., 2013).

Pharmacokinetics : Research on compounds such as SB-649868, an orexin 1 and 2 receptor antagonist, underscores the significance of studying the pharmacokinetics for new drugs. Understanding the disposition, metabolism, and elimination of drugs can inform dosage recommendations, identify potential side effects, and guide therapeutic use (Renzulli et al., 2011).

Clinical Pharmacology : Clinical trials, such as those evaluating the safety and efficacy of new muscle relaxants or antimalarial drugs, are essential for confirming the therapeutic potential of new chemical entities. These studies help determine the optimal dosing regimens, evaluate drug interactions, and assess the balance between efficacy and safety (Basta et al., 1988).

Toxicology : Understanding the toxicological profile of compounds, including potential cardiotoxicity or hepatotoxicity, is crucial for evaluating the safety of new drugs. Studies investigating the toxic effects of compounds provide valuable data for risk assessment and help in designing safer drugs (Joyce et al., 2013).

Bioavailability and Pharmacodynamics : Research into the bioavailability and pharmacodynamics of compounds, such as those found in Artichoke leaf extracts, illustrates the need to understand how drugs are absorbed, distributed, metabolized, and excreted. This information is vital for optimizing therapeutic effects and minimizing adverse reactions (Wittemer et al., 2005).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorobenzylamine with 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid to form the intermediate, which is then coupled with 4-aminobenzophenone to obtain the final product.", "Starting Materials": [ "3-chlorobenzylamine", "2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "4-aminobenzophenone", "m-toluidine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid", "3-chlorobenzylamine is dissolved in dichloromethane and cooled to 0°C. To this, a solution of 2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxylic acid in N,N-dimethylformamide and triethylamine is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried to obtain the intermediate product.", "Step 2: Synthesis of 2-(4-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-(m-tolyl)acetamide", "4-aminobenzophenone is dissolved in acetic anhydride and cooled to 0°C. To this, a solution of the intermediate product obtained in step 1 in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with diethyl ether, and dried. The product is then coupled with m-toluidine in the presence of sodium bicarbonate and dichloromethane. The reaction mixture is stirred at room temperature for 24 hours. The resulting solid is filtered, washed with water, and dried to obtain the final product." ] } | |

CAS RN |

1223957-76-3 |

Molecular Formula |

C30H24ClN3O3 |

Molecular Weight |

509.99 |

IUPAC Name |

2-[4-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylphenyl)acetamide |

InChI |

InChI=1S/C30H24ClN3O3/c1-20-6-4-9-24(16-20)32-28(35)18-21-12-14-25(15-13-21)34-29(36)26-10-2-3-11-27(26)33(30(34)37)19-22-7-5-8-23(31)17-22/h2-17H,18-19H2,1H3,(H,32,35) |

InChI Key |

RVDKXOJZHHVYSN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2859662.png)

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)